Cas no 1374446-83-9 ((3-methylimidazol-4-yl)methanamine dihydrochloride)

(3-methylimidazol-4-yl)methanamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride
- c-(3-Methyl-3H-imidazol-4-yl)-methylamine 2HCl
- (3-methylimidazol-4-yl)methanamine dihydrochloride
- (3-methylimidazol-4-yl)methanamine;dihydrochloride
- Z2756841888
-
- MDL: MFCD09952750
- インチ: 1S/C5H9N3.2ClH/c1-8-4-7-3-5(8)2-6;;/h3-4H,2,6H2,1H3;2*1H
- InChIKey: OFZIMQJFKWNKTQ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1(C)C=NC=C1CN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 74.1
- トポロジー分子極性表面積: 43.8
(3-methylimidazol-4-yl)methanamine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216594-2.5g |
(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride |
1374446-83-9 | 95% | 2.5g |
$281.0 | 2023-09-16 | |
Enamine | EN300-216594-0.05g |
(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride |
1374446-83-9 | 95% | 0.05g |
$36.0 | 2023-09-16 | |
Life Chemicals | F1905-6638-5g |
(3-methylimidazol-4-yl)methanamine dihydrochloride |
1374446-83-9 | 95%+ | 5g |
$447.0 | 2023-11-21 | |
Life Chemicals | F1905-6638-0.25g |
(3-methylimidazol-4-yl)methanamine dihydrochloride |
1374446-83-9 | 95%+ | 0.25g |
$133.0 | 2023-11-21 | |
TRC | C284806-1g |
c-(3-methyl-3h-imidazol-4-yl)-methylamine 2hcl |
1374446-83-9 | 1g |
$ 295.00 | 2022-04-01 | ||
Life Chemicals | F1905-6638-2.5g |
(3-methylimidazol-4-yl)methanamine dihydrochloride |
1374446-83-9 | 95%+ | 2.5g |
$298.0 | 2023-11-21 | |
Chemenu | CM324043-1g |
(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride |
1374446-83-9 | 95% | 1g |
$281 | 2021-08-18 | |
A2B Chem LLC | AA50698-100mg |
C-(3-Methyl-3h-imidazol-4-yl)-methylamine 2hcl |
1374446-83-9 | 95% | 100mg |
$92.00 | 2024-04-20 | |
A2B Chem LLC | AA50698-250mg |
C-(3-Methyl-3h-imidazol-4-yl)-methylamine 2hcl |
1374446-83-9 | 95% | 250mg |
$115.00 | 2024-04-20 | |
Enamine | EN300-216594-1g |
(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride |
1374446-83-9 | 95% | 1g |
$153.0 | 2023-09-16 |
(3-methylimidazol-4-yl)methanamine dihydrochloride 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
(3-methylimidazol-4-yl)methanamine dihydrochlorideに関する追加情報
(3-Methylimidazol-4-yl)methanamine Dihydrochloride (CAS No. 1374446-83-9): A Comprehensive Overview
(3-Methylimidazol-4-yl)methanamine dihydrochloride (CAS No. 1374446-83-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as 4-(aminomethyl)-1-methylimidazole dihydrochloride, is a derivative of imidazole, a versatile heterocyclic compound with a wide range of biological activities.
The molecular structure of (3-methylimidazol-4-yl)methanamine dihydrochloride consists of an imidazole ring substituted with a methyl group at the 3-position and an amino group at the 4-position, which is further derivatized into a dihydrochloride salt. This structure imparts the compound with specific chemical and biological properties that make it an interesting candidate for various research and development purposes.
In recent years, the study of (3-methylimidazol-4-yl)methanamine dihydrochloride has been driven by its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel drugs. The imidazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, making it useful in the design of metalloprotein inhibitors and other bioactive compounds.
One of the key areas of research involving (3-methylimidazol-4-yl)methanamine dihydrochloride is its role in the development of drugs targeting specific enzymes and receptors. For instance, imidazole derivatives have been explored for their potential as inhibitors of histamine receptors, which are involved in various physiological processes such as allergic reactions and gastric acid secretion. The amino group in (3-methylimidazol-4-yl)methanamine dihydrochloride can be modified to enhance its binding affinity to these targets, making it a valuable starting point for drug discovery.
Beyond its use in drug development, (3-methylimidazol-4-yl)methanamine dihydrochloride has also been studied for its potential applications in materials science. Imidazole-based compounds are known for their excellent thermal stability and ability to form supramolecular structures, which can be utilized in the development of functional materials such as catalysts and sensors.
In the context of pharmaceutical research, the synthesis and characterization of (3-methylimidazol-4-yl)methanamine dihydrochloride have been extensively documented. Various synthetic routes have been developed to produce this compound efficiently, including methods that involve the reaction of 1-methylimidazole with formaldehyde followed by reductive amination. These synthetic strategies have been optimized to ensure high yields and purity, which are crucial for downstream applications.
The biological activity of (3-methylimidazol-4-yl)methanamine dihydrochloride has been evaluated through a series of in vitro and in vivo studies. These studies have demonstrated that the compound exhibits potent activity against certain enzymes and receptors, making it a promising lead compound for further optimization. Additionally, its low toxicity profile has made it an attractive candidate for preclinical studies.
Recent advancements in computational chemistry have also contributed to our understanding of the properties and behavior of (3-methylimidazol-4-yl)methanamine dihydrochloride. Molecular modeling techniques have been used to predict its binding modes to target proteins and to identify key interactions that contribute to its biological activity. These insights have guided the rational design of more potent and selective derivatives.
In conclusion, (3-methylimidazol-4-yl)methanamine dihydrochloride (CAS No. 1374446-83-9) is a versatile compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and favorable biological properties make it an important molecule for ongoing research and development efforts. As new findings continue to emerge, the importance of this compound is likely to grow, paving the way for innovative applications in both academia and industry.
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